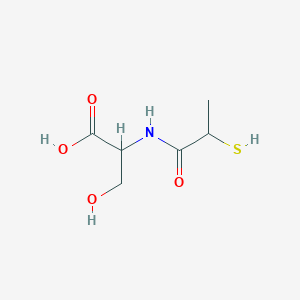

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

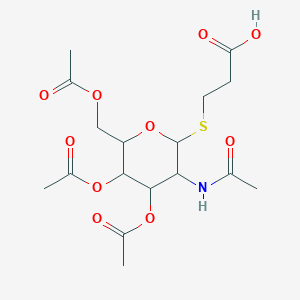

N-(2-Mercapto-1-oxopropil)-L-serina es un compuesto que despierta un interés significativo en diversos campos científicos debido a su estructura química y propiedades únicas. Es un análogo de la Tiopronina, un compuesto conocido utilizado como antídoto contra la intoxicación por metales pesados. La fórmula molecular de N-(2-Mercapto-1-oxopropil)-L-serina es C6H11NO3S, y tiene un peso molecular de 177.22 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(2-Mercapto-1-oxopropil)-L-serina generalmente implica la reacción de L-serina con derivados de 2-mercapto-1-oxopropil. Las condiciones de reacción a menudo incluyen el uso de solventes como metanol o etanol y catalizadores como ácido clorhídrico para facilitar la reacción. El proceso puede involucrar calentar la mezcla de reacción a una temperatura específica para garantizar una reacción completa.

Métodos de Producción Industrial

La producción industrial de N-(2-Mercapto-1-oxopropil)-L-serina sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción y rendimientos consistentes. La purificación del producto final se logra mediante técnicas de cristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(2-Mercapto-1-oxopropil)-L-serina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar las propiedades del compuesto y mejorar sus aplicaciones .

Reactivos y Condiciones Comunes

Oxidación: Se utilizan agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio para oxidar el grupo tiol a un grupo ácido sulfónico.

Reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio pueden reducir el grupo carbonilo a un alcohol.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados de ácido sulfónico, alcoholes y compuestos de serina sustituidos. Estos productos tienen aplicaciones variadas en diferentes campos científicos .

Aplicaciones Científicas De Investigación

N-(2-Mercapto-1-oxopropil)-L-serina tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y como reactivo en diversas reacciones químicas.

Biología: Se estudia el compuesto por su posible papel en los sistemas biológicos, incluida la inhibición enzimática y la modificación de proteínas.

Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la intoxicación por metales pesados y como antioxidante.

Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción de N-(2-Mercapto-1-oxopropil)-L-serina implica su interacción con objetivos moleculares como enzimas y proteínas. El grupo tiol en el compuesto puede formar enlaces disulfuro con residuos de cisteína en las proteínas, lo que lleva a la inhibición o modificación de la función de la proteína. Esta interacción es crucial en su papel como antídoto para la intoxicación por metales pesados, donde se une a los metales pesados y facilita su excreción del cuerpo.

Comparación Con Compuestos Similares

Compuestos Similares

N-(2-Mercapto-1-oxopropil)-L-alanina: Un análogo de Tiopronina, utilizado para aplicaciones similares en la intoxicación por metales pesados.

N-(2-Mercapto-1-oxopropil)-L-valina: Otro análogo con propiedades y aplicaciones similares.

Singularidad

N-(2-Mercapto-1-oxopropil)-L-serina es única debido a su interacción específica con residuos de serina en las proteínas, lo que la distingue de otros análogos. Su capacidad para formar complejos estables con metales pesados y sus posibles aplicaciones terapéuticas la convierten en un compuesto de gran interés en diversos campos .

Propiedades

Fórmula molecular |

C6H11NO4S |

|---|---|

Peso molecular |

193.22 g/mol |

Nombre IUPAC |

3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11) |

Clave InChI |

NGCWQOJBMCFVRB-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CO)C(=O)O)S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)

![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)